molecular formula C11H10N2O3 B2412363 Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 173345-10-3

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2412363
CAS RN: 173345-10-3
M. Wt: 218.212
InChI Key: QRHSICZFFVWIJU-UHFFFAOYSA-N
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Description

“Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate” is a compound that contains an oxadiazole ring. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their diverse pharmacological effects and are a very important class among medicinal compounds .

Scientific Research Applications

Energetic Material Research

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate and its derivatives have been investigated for their potential as energetic materials. Xu, Yang, and Cheng (2018) synthesized derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide, revealing properties suggesting potential use as melt-cast explosives due to their low melting points, moderate decomposition temperatures, and good detonation performances (Xu, Yang, & Cheng, 2018).

Mesogenic Material Development

The compound and its related structures have been utilized in the development of mesogenic materials, substances that exhibit liquid crystalline behaviors. Ali and Tomi (2018) synthesized series containing a 1,2,4-oxadiazole ring, observing distinct mesophase behaviors, highlighting the compound's utility in the creation of materials with specific liquid crystalline properties (Ali & Tomi, 2018).

Corrosion Inhibition

Research by Kalia et al. (2020) explored the use of oxadiazole derivatives as agents for controlling steel corrosion. Their study demonstrated that these derivatives can effectively inhibit corrosion in a hydrochloric acid solution, suggesting the compound's potential application in corrosion prevention (Kalia et al., 2020).

Structural Characterization for Drug Development

Meyer et al. (2003) investigated the structural characterization of two oxadiazole derivatives, including this compound. This research is significant in the synthesis of new potential non-peptide angiotensin receptor antagonists, showing the compound's relevance in medicinal chemistry (Meyer et al., 2003).

Antimicrobial Applications

Research by Tien et al. (2016) demonstrated the synthesis of derivatives of 2-Methylbenzimidazole containing 1,3,4-Oxadiazole, which were tested for their antimicrobial activity. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (Tien et al., 2016).

properties

IUPAC Name

methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-5-8(6-4-7)10-12-9(13-16-10)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHSICZFFVWIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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